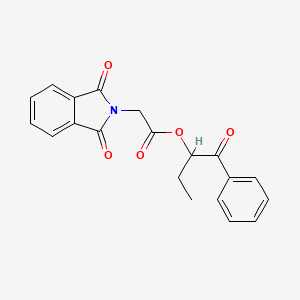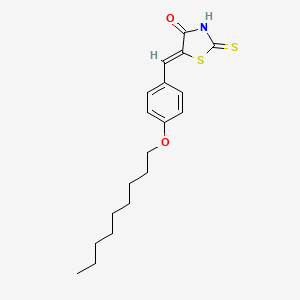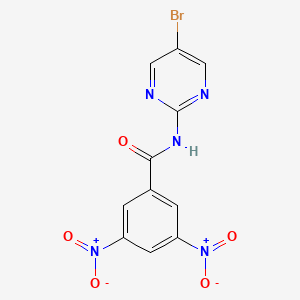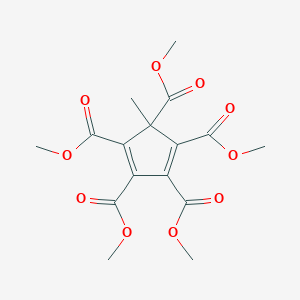![molecular formula C28H38N2O4 B10883801 (4-Benzylpiperidin-1-yl)[1-(2,3,4-trimethoxybenzyl)piperidin-3-yl]methanone](/img/structure/B10883801.png)
(4-Benzylpiperidin-1-yl)[1-(2,3,4-trimethoxybenzyl)piperidin-3-yl]methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-BENZYLPIPERIDINO)[1-(2,3,4-TRIMETHOXYBENZYL)-3-PIPERIDYL]METHANONE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of both benzylpiperidine and trimethoxybenzyl groups, which contribute to its distinct chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-BENZYLPIPERIDINO)[1-(2,3,4-TRIMETHOXYBENZYL)-3-PIPERIDYL]METHANONE typically involves multiple steps, starting with the preparation of the individual components. One common method involves the reaction of 4-benzylpiperidine with 1-(2,3,4-trimethoxybenzyl)-3-piperidylmethanone under specific conditions to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced techniques such as catalytic hydrogenation and controlled temperature and pressure conditions to facilitate the reactions .
Analyse Des Réactions Chimiques
Types of Reactions
(4-BENZYLPIPERIDINO)[1-(2,3,4-TRIMETHOXYBENZYL)-3-PIPERIDYL]METHANONE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, typically using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Substitution reagents: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
(4-BENZYLPIPERIDINO)[1-(2,3,4-TRIMETHOXYBENZYL)-3-PIPERIDYL]METHANONE has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as its role in modulating neurotransmitter activity.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (4-BENZYLPIPERIDINO)[1-(2,3,4-TRIMETHOXYBENZYL)-3-PIPERIDYL]METHANONE involves its interaction with specific molecular targets and pathways. This compound may act on neurotransmitter systems, influencing the release and uptake of dopamine, norepinephrine, and serotonin. It may also inhibit certain enzymes, such as monoamine oxidase, thereby affecting the metabolism of neurotransmitters .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Benzylpiperidine: Shares the benzylpiperidine structure but lacks the trimethoxybenzyl group.
1-(2,3,4-Trimethoxybenzyl)piperazine: Contains the trimethoxybenzyl group but differs in the piperazine ring structure.
Uniqueness
(4-BENZYLPIPERIDINO)[1-(2,3,4-TRIMETHOXYBENZYL)-3-PIPERIDYL]METHANONE is unique due to the combination of benzylpiperidine and trimethoxybenzyl groups, which confer distinct chemical and biological properties. This dual functionality allows for a broader range of applications and interactions compared to its individual components .
Propriétés
Formule moléculaire |
C28H38N2O4 |
|---|---|
Poids moléculaire |
466.6 g/mol |
Nom IUPAC |
(4-benzylpiperidin-1-yl)-[1-[(2,3,4-trimethoxyphenyl)methyl]piperidin-3-yl]methanone |
InChI |
InChI=1S/C28H38N2O4/c1-32-25-12-11-23(26(33-2)27(25)34-3)19-29-15-7-10-24(20-29)28(31)30-16-13-22(14-17-30)18-21-8-5-4-6-9-21/h4-6,8-9,11-12,22,24H,7,10,13-20H2,1-3H3 |
Clé InChI |
YDMRCHRPYLUWKM-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C(=C(C=C1)CN2CCCC(C2)C(=O)N3CCC(CC3)CC4=CC=CC=C4)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(1-Methyl-1-{4-[(3-nitrobenzoyl)oxy]phenyl}ethyl)phenyl 3-nitrobenzoate](/img/structure/B10883728.png)

![3-(4-Fluoro-phenyl)-N-[N'-(pyridine-3-carbonyl)-hydrazinocarbothioyl]-acrylamide](/img/structure/B10883743.png)
![7-(4-{[(3,4-Dimethoxyphenyl)carbonyl]carbamothioyl}piperazin-1-yl)-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B10883751.png)
![(E)-methyl 2-(2-hydroxy-3-methoxybenzylidene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B10883753.png)
![2-(4-chlorophenyl)-N-[(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)carbamothioyl]acetamide](/img/structure/B10883755.png)
![(E)-16-benzylidene-3-hydroxy-10,13-dimethyltetradecahydro-1H-cyclopenta[a]phenanthren-17(2H)-one](/img/structure/B10883757.png)

![2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-N'-[(4-methoxyphenyl)acetyl]acetohydrazide](/img/structure/B10883784.png)

![2-({3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-3,4-dihydroquinazolin-2-yl}methyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B10883803.png)

methanone](/img/structure/B10883815.png)
